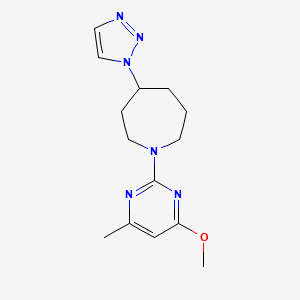![molecular formula C15H19N5O2 B7360200 1-cyclopentyl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B7360200.png)
1-cyclopentyl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopentyl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It is commonly referred to as CPI-637 and has been the subject of extensive scientific research due to its potential applications in various fields.
科学研究应用
CPI-637 has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. CPI-637 has been shown to inhibit the activity of the protein kinase CK2, which plays a crucial role in cell growth and proliferation. This inhibition of CK2 activity has been found to be effective in suppressing the growth of cancer cells and reducing inflammation.
作用机制
The mechanism of action of CPI-637 involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CPI-637 binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates, thereby inhibiting its activity.
Biochemical and Physiological Effects:
CPI-637 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. CPI-637 has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, CPI-637 has been found to have a neuroprotective effect by reducing the production of reactive oxygen species in the brain.
实验室实验的优点和局限性
CPI-637 has several advantages for lab experiments. It is a highly specific inhibitor of CK2 and does not affect the activity of other kinases. CPI-637 is also stable in solution and can be easily synthesized in the laboratory. However, one limitation of CPI-637 is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the study of CPI-637. One potential application is in the treatment of cancer. CPI-637 has been found to be effective in suppressing the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another potential application is in the treatment of viral infections. CPI-637 has been found to inhibit the replication of several viruses, including HIV and HCV. Further studies are needed to determine its potential as an antiviral agent. Finally, the development of more potent and selective inhibitors of CK2 is an area of ongoing research, and CPI-637 may serve as a starting point for the development of new inhibitors.
Conclusion:
In conclusion, CPI-637 is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its efficacy in vivo and its potential as a therapeutic agent.
合成方法
The synthesis of CPI-637 involves the reaction of 1-cyclopentyl-1H-pyrazole-3-carboxylic acid with 2-amino-5-oxo-1,2-dihydropyrimidine-4-carboxamide in the presence of a coupling agent such as HATU or TBTU. The reaction is carried out in a suitable solvent such as DMF or DMSO and the product is purified by column chromatography. The yield of the synthesis process is typically around 50%.
属性
IUPAC Name |
1-cyclopentyl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c21-14(16-7-5-11-9-17-15(22)18-10-11)13-6-8-20(19-13)12-3-1-2-4-12/h6,8-10,12H,1-5,7H2,(H,16,21)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCVZMOPUZTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)C(=O)NCCC3=CNC(=O)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(3,4-dihydro-2H-chromene-3-carbonylamino)ethyl]imidazole-4-carboxylic acid](/img/structure/B7360125.png)
![N-[[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7360129.png)
![2-Cyclopropyl-1-[4-(hydroxymethyl)-5-methylfuran-2-carbonyl]piperidin-4-one](/img/structure/B7360134.png)
![2-[1-[1-(Oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylethyl]pyrimidine](/img/structure/B7360136.png)
![9-[(2-Phenyl-1,3-oxazol-5-yl)methyl]-2lambda6-thia-9-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B7360144.png)
![1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea](/img/structure/B7360157.png)
![2,2-Difluoro-3-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B7360171.png)
![1-Tert-butyl-4-[4-(triazol-1-yl)azepan-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7360182.png)

![N-[2-(1,2-oxazol-4-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B7360205.png)
![2-methyl-N-[2-(1,2-oxazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7360225.png)
![[1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide](/img/structure/B7360229.png)
![1-ethyl-4,4-difluoro-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7360244.png)